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molecular formula C12H13ClO2 B8446632 Methyl 2-cyclopropyl-2-(4-chlorophenyl)acetate

Methyl 2-cyclopropyl-2-(4-chlorophenyl)acetate

Cat. No. B8446632
M. Wt: 224.68 g/mol
InChI Key: GISDFCOCIAMABN-UHFFFAOYSA-N
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Patent
US04808762

Procedure details

A mixture of 13.0 grams (0.058 mole) of methyl 2-cyclopropyl-2-(4-chlorophenyl)acetate and 5.0 grams of an aqueous, 50% sodium hydroxide solution in 50 mL of methanol was stirred at ambient temperature for 18 hours. The reaction mixture was diluted with 150 mL of water, and the solution was decanted from a solid residue. The liquid portion was washed with three portions of diethyl ether. The combined ether washes were, in turn, washed with an aqueous, dilute sodium hydroxide solution. The combined aqueous layers were made acidic by the slow addition of aqueous, 10% hydrochloric acid. The acidified mixture was extracted with five portions of methylene chloride. The combined extracts were dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 7.4 grams of 2-cyclopropyl-2-(4-chlorophenyl)acetic acid as a solid, m.p. 95°-96° C.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[C:5]([O:7]C)=[O:6])[CH2:3][CH2:2]1.[OH-].[Na+]>CO.O>[CH:1]1([CH:4]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C1(CC1)C(C(=O)OC)C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was decanted from a solid residue
WASH
Type
WASH
Details
The liquid portion was washed with three portions of diethyl ether
WASH
Type
WASH
Details
washed with an aqueous, dilute sodium hydroxide solution
ADDITION
Type
ADDITION
Details
The combined aqueous layers were made acidic by the slow addition of aqueous, 10% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acidified mixture was extracted with five portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)C(C(=O)O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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